Unii-M6F15S6rgi

Overview

Description

Scientific Research Applications

Pharmaceutical Product Development

Imidafenacin metabolite M4, being a metabolite of the muscarinic acetylcholine receptor antagonist imidafenacin, plays a crucial role in the development of pharmaceutical products. It is formed from imidafenacin by the cytochrome P450 (CYP) isoform CYP3A4 . This metabolite’s characterization is essential for understanding the pharmacokinetics and pharmacodynamics of imidafenacin-based medications.

Polymorphic and Pseudopolymorphic Studies

The compound’s polymorphic and pseudopolymorphic properties are of significant interest in scientific research. Studies have applied near-infrared (NIR) spectroscopy and humidity-controlled 96-well plates to evaluate the pseudopolymorphic transformation of imidafenacin, which is crucial for predicting the behavior of hygroscopic drug candidates in solid pharmaceutical preparations .

Microanalysis Techniques

Imidafenacin metabolite M4 can be analyzed using microanalysis techniques involving NIR spectroscopy. This method allows for the quantitative prediction of pseudopolymorphic transformation in small amounts, which is beneficial for early-stage drug development .

Hygroscopicity Impact Assessment

The hygroscopic nature of imidafenacin metabolite M4 affects both the physical and chemical stability of the compound itself and the manufacturing processes of its solid pharmaceutical products. Understanding its hygroscopicity is vital for ensuring the quality and efficacy of the final medicinal product .

Regulatory Compliance and Substance Identification

The Unique Ingredient Identifier (UNII) system, which includes UNII-M6F15S6RGI for imidafenacin metabolite M4, is used for efficient and accurate exchange of information on substances. This system is crucial for regulatory compliance and facilitates the identification of substances throughout their regulatory life cycle .

Thermal Gravimetric Analysis (TGA)

TGA is employed to determine the actual hydrate contents of samples, which is then used to establish calibration models for predicting the content of monohydrate forms. This analysis is essential for the characterization of the compound’s stability and transformation under various conditions .

Mechanism of Action

- Specifically, it binds to and antagonizes muscarinic M1 and M3 receptors with high affinity .

- M3 receptors play a crucial role in stimulating contraction of the detrusor muscle in the bladder by releasing calcium from the sarcoplasmic reticulum .

- It also has lower affinity for muscarinic M2 receptors, which serve to inhibit adenylate cyclase and reduce relaxation mediated by β-adrenergic receptors .

- Simultaneously, it modulates M2 receptors, impacting adenylate cyclase activity and downstream relaxation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

properties

IUPAC Name |

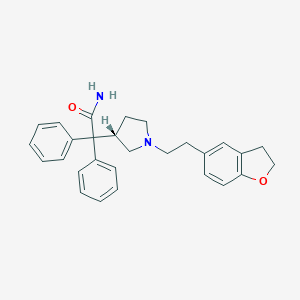

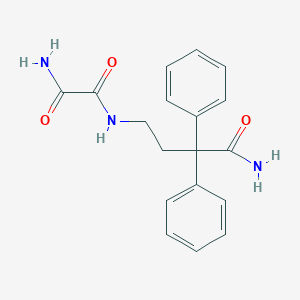

N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRIRIWDRAEJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidafenacin metabolite M4 | |

CAS RN |

503598-17-2 | |

| Record name | N1-(4-Amino-4-oxo-3,3-diphenylbutyl)ethanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-(4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)ETHANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6F15S6RGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

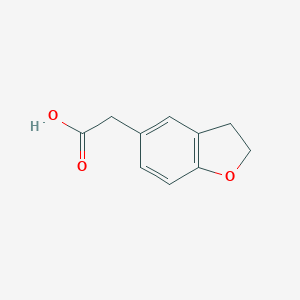

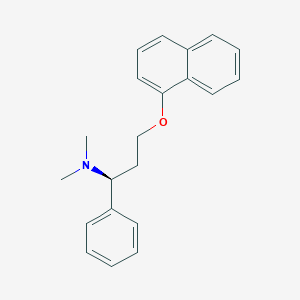

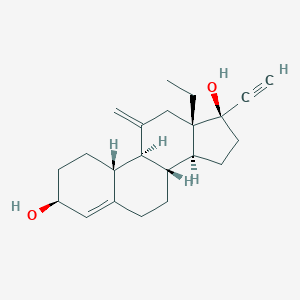

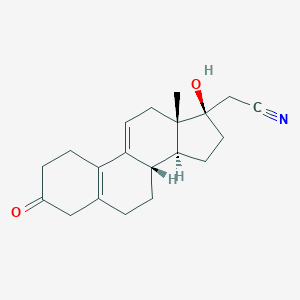

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.